1-Bromo-3-(1-methylcyclopropyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(1-methylcyclopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMAOSCSYXXKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270932 | |
| Record name | Benzene, 1-bromo-3-(1-methylcyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-89-0 | |
| Record name | Benzene, 1-bromo-3-(1-methylcyclopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211592-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(1-methylcyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 3 1 Methylcyclopropyl Benzene
Retrosynthetic Analysis of 1-Bromo-3-(1-methylcyclopropyl)benzene
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
The carbon-bromine bond in an aryl bromide can be disconnected to reveal a nucleophilic aryl precursor and an electrophilic bromine source, or vice versa. In the context of electrophilic aromatic substitution, the most common disconnection involves treating the aromatic ring as a nucleophile and bromine as an electrophile (Br⁺). This leads to the precursor (1-methylcyclopropyl)benzene, which would undergo bromination.
However, a critical challenge arises from the directing effect of the 1-methylcyclopropyl group. As an alkyl group, it is an ortho-, para-director, meaning direct bromination of (1-methylcyclopropyl)benzene would primarily yield the ortho- and para-isomers, not the desired meta-isomer. Therefore, a simple bromination of the fully formed (1-methylcyclopropyl)benzene is not a viable primary retrosynthetic step.
An alternative strategy involves introducing the bromine atom at a stage where a meta-directing group is present on the benzene (B151609) ring. This group would then be subsequently converted into the 1-methylcyclopropyl moiety.
The 1-methylcyclopropyl group can be retrosynthetically disconnected in several ways. A common and effective method for the formation of cyclopropane (B1198618) rings is the Simmons-Smith reaction. This suggests disconnecting the 1-methylcyclopropyl group to a 1-methyl-1-propenyl precursor. nih.govwikipedia.orgyoutube.com This alkene can be formed through various olefination reactions, such as the Wittig reaction, from a corresponding ketone.
Following this logic, the this compound can be disconnected to 1-bromo-3-(1-methyl-1-propenyl)benzene. This intermediate, in turn, can be derived from 3-bromopropiophenone through a Wittig reaction. The propiophenone (B1677668) itself can be formed from benzene via a Friedel-Crafts acylation, which introduces a meta-directing acyl group.
The key to synthesizing this compound lies in manipulating the directing effects of the substituents. libretexts.orgmasterorganicchemistry.com Since both the bromo and 1-methylcyclopropyl groups are ortho-, para-directors, achieving the meta-substitution pattern requires a multi-step approach. The most logical strategy involves the following sequence of transformations, as guided by retrosynthetic analysis:
Introduction of a meta-directing group: The synthesis should begin by introducing a meta-directing group onto the benzene ring. An acyl group, introduced via Friedel-Crafts acylation, is an excellent candidate. lumenlearning.comorganic-chemistry.orgmasterorganicchemistry.com
Meta-directed bromination: With the meta-directing acyl group in place, electrophilic aromatic bromination will selectively occur at the meta-position.
Conversion of the meta-directing group: The acyl group is then converted into the desired 1-methylcyclopropyl group. This multi-step conversion avoids the regioselectivity issue of direct bromination of an alkylbenzene.
This strategic use of a "directing group switch" is a common tactic in the synthesis of polysubstituted benzenes where the desired substitution pattern does not align with the inherent directing effects of the final substituents. libretexts.orglibretexts.org
Forward Synthesis Pathways to this compound
Based on the retrosynthetic analysis, a plausible forward synthesis can be outlined. This pathway strategically utilizes a meta-directing group to control the regiochemistry of bromination.
A key step in the proposed synthesis is the bromination of a benzene ring already bearing a meta-directing substituent.
Electrophilic aromatic bromination is a fundamental reaction in organic synthesis. tcd.iechegg.com It typically involves the reaction of an aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring.
In the context of the synthesis of this compound, the key intermediate to be brominated would be propiophenone. The acyl group of propiophenone is a deactivating and meta-directing group. Therefore, bromination of propiophenone will yield 3-bromopropiophenone as the major product.
The subsequent steps would involve the conversion of the ketone functionality into the 1-methylcyclopropyl group. A potential synthetic sequence is detailed in the table below.
| Step | Reaction | Reactants | Reagents | Product |
| 1 | Friedel-Crafts Acylation | Benzene | Propanoyl chloride, AlCl₃ | Propiophenone |
| 2 | Electrophilic Aromatic Bromination | Propiophenone | Br₂, FeBr₃ | 3-Bromopropiophenone |
| 3 | Wittig Reaction | 3-Bromopropiophenone | Methyltriphenylphosphonium bromide, n-BuLi | 1-Bromo-3-(1-propen-2-yl)benzene |
| 4 | Simmons-Smith Cyclopropanation | 1-Bromo-3-(1-propen-2-yl)benzene | Diiodomethane (B129776), Zn-Cu couple | This compound |
This proposed synthetic route effectively addresses the challenge of installing the bromo and 1-methylcyclopropyl groups in a meta-relationship by leveraging the directing effect of a temporary acyl group. A similar strategy has been reported for the synthesis of the analogous 1-bromo-3-cyclopropylbenzene, which proceeds through a 1-bromo-3-vinylbenzene intermediate.
Bromination of Substituted Benzene Precursors
Decarboxylative Bromination Methodologies
Decarboxylative bromination presents a viable route for the synthesis of this compound, starting from 3-(1-methylcyclopropyl)benzoic acid. This transformation, often a variation of the Hunsdiecker reaction, involves the replacement of a carboxylic acid group with a bromine atom. While classic Hunsdiecker conditions often employ silver salts, modern methods have been developed that are transition-metal-free, offering advantages in terms of cost and environmental impact. nih.govresearchgate.net
The reaction typically proceeds by activating the carboxylic acid, followed by treatment with a brominating agent. For a substrate like 3-(1-methylcyclopropyl)benzoic acid, the electron-donating nature of the alkyl substituent can influence the reactivity of the aromatic ring. Careful selection of the brominating agent and reaction conditions is crucial to favor the desired decarboxylative bromination over electrophilic aromatic bromination.
A plausible synthetic approach would involve the conversion of 3-(1-methylcyclopropyl)benzoic acid to its corresponding salt, which is then subjected to a brominating agent. Key parameters to control include the choice of solvent, temperature, and the specific brominating reagent.
Table 1: Potential Reaction Conditions for Decarboxylative Bromination of 3-(1-methylcyclopropyl)benzoic Acid
| Entry | Brominating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Plausible Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Bromosuccinimide (NBS) | Silver(I) salt | Carbon tetrachloride | 80 | 60-75 |
| 2 | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Photochemical initiation | Acetonitrile | 25-40 | 70-85 |
These conditions are based on analogous transformations reported in the literature for other aromatic carboxylic acids. nih.govresearchgate.net The success of this methodology hinges on the stability of the cyclopropyl (B3062369) group under the reaction conditions and the selective replacement of the carboxyl group.
Introduction and Functionalization of the Cyclopropyl Group
An alternative strategy involves the formation of the 1-methylcyclopropyl ring on a pre-functionalized benzene derivative. This approach can be divided into the cyclopropanation reaction itself and any subsequent functional group manipulations required to arrive at the target molecule.
The Simmons-Smith reaction and its modifications are powerful methods for the stereospecific synthesis of cyclopropanes from alkenes. numberanalytics.comnrochemistry.comnih.govwikipedia.org In the context of synthesizing this compound, a suitable precursor would be 1-bromo-3-isopropenylbenzene. The reaction of this alkene with a carbenoid species generated from diiodomethane and a zinc-copper couple would yield the desired cyclopropane ring.
The reaction mechanism involves the formation of an organozinc carbenoid, which then transfers a methylene (B1212753) group to the double bond in a concerted fashion. numberanalytics.comnrochemistry.com For the formation of a 1-methylcyclopropane, a modified approach using a methyl-substituted carbenoid precursor or a subsequent methylation step would be necessary. A more direct approach would be the cyclopropanation of 1-bromo-3-isopropenylbenzene using a reagent that delivers a methyl-substituted carbene.
Table 2: Representative Simmons-Smith Cyclopropanation Conditions
| Entry | Alkene Precursor | Reagents | Solvent | Temperature (°C) | Plausible Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Bromo-3-isopropenylbenzene | CH₂I₂ / Zn-Cu couple | Diethyl ether | 35 | 70-85 |
The choice of the specific Simmons-Smith conditions can influence the yield and purity of the product. The Furukawa modification, using diethylzinc, is often milder and more efficient. nih.gov
In some synthetic routes, the desired bromine substituent may not be present on the aromatic ring prior to cyclopropanation. In such cases, a post-cyclopropanation functional group transformation is necessary. For instance, if the starting material were 1-isopropenyl-3-aminobenzene, after cyclopropanation to form 3-(1-methylcyclopropyl)aniline, a Sandmeyer reaction could be employed to introduce the bromo group. This classic transformation involves the diazotization of the primary amine followed by treatment with a copper(I) bromide solution.
Alternatively, direct electrophilic bromination of 1-methylcyclopropylbenzene could be considered. However, this approach may suffer from poor regioselectivity, leading to a mixture of ortho, meta, and para isomers, thus complicating the purification process. The directing effect of the 1-methylcyclopropyl group would need to be carefully considered.
Cross-Coupling Strategies for Aryl-Cyclopropyl Bond Formation
Modern palladium- or nickel-catalyzed cross-coupling reactions provide a powerful and direct method for the formation of the C(sp²)-C(sp³) bond between the aromatic ring and the cyclopropyl group. nih.govorganic-chemistry.orgresearchgate.netrsc.org This strategy typically involves the reaction of a di-substituted benzene derivative with an organometallic cyclopropyl reagent.
A prominent example is the Suzuki-Miyaura coupling, which would involve the reaction of 1,3-dibromobenzene (B47543) with 1-methylcyclopropylboronic acid or its corresponding ester. nih.govorganic-chemistry.orgresearchgate.net This reaction requires a palladium catalyst, a suitable ligand, and a base. The choice of ligand is critical, especially when dealing with sterically demanding coupling partners. nih.govrsc.org
Another powerful method is the Negishi coupling, which utilizes an organozinc reagent. In this case, 1-methylcyclopropylzinc halide would be coupled with 1,3-dibromobenzene in the presence of a palladium or nickel catalyst. chemrxiv.org
Table 3: Illustrative Cross-Coupling Reaction Conditions
| Coupling Reaction | Aryl Halide | Cyclopropyl Reagent | Catalyst System (Catalyst/Ligand) | Base | Solvent | Plausible Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 1,3-Dibromobenzene | 1-Methylcyclopropylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 75-90 |
| Suzuki-Miyaura | 1,3-Dibromobenzene | Potassium 1-methylcyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/Water | 80-95 |
The judicious selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and selectivity in these cross-coupling reactions. nih.govorganic-chemistry.orgresearchgate.netrsc.orgchemrxiv.org
Catalytic Systems in the Synthesis of this compound
The choice of the catalytic system is crucial for the success of the cross-coupling strategies discussed above. For Suzuki-Miyaura couplings, palladium-based catalysts are most commonly employed. The catalyst system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a phosphine (B1218219) ligand. The ligand plays a key role in stabilizing the palladium species and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
For sterically hindered couplings, such as those potentially involving the 1-methylcyclopropyl group, bulky and electron-rich phosphine ligands like SPhos or XPhos have been shown to be highly effective. nih.govrsc.org These ligands promote the reductive elimination step, which can be rate-limiting for sterically congested substrates.
In Negishi couplings, both palladium and nickel catalysts are effective. Nickel catalysts can sometimes offer advantages in terms of reactivity and cost. The choice between palladium and nickel will depend on the specific substrates and the desired reaction conditions.
Optimization of Reaction Conditions and Scalability Considerations for this compound Production
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis of this compound. This involves systematically varying parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading to maximize the yield and purity of the product while minimizing side reactions. Design of experiments (DoE) can be a valuable tool in this optimization process.
The purification of the final product and intermediates is another key aspect of scalability. Chromatographic purifications, which are common in laboratory-scale synthesis, may not be practical for large-scale production. Therefore, developing a process that yields a product of high purity directly from the reaction or that can be purified by crystallization or distillation is highly desirable. For industrial applications, a continuous flow process could offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. nih.govwhiterose.ac.uk
Chemical Reactivity and Transformation Studies of 1 Bromo 3 1 Methylcyclopropyl Benzene
Reactions Involving the Aryl Bromide Moiety
The carbon-bromine bond in 1-Bromo-3-(1-methylcyclopropyl)benzene is the primary site for a range of synthetic transformations, enabling the introduction of diverse functional groups onto the benzene (B151609) ring.
Nucleophilic Aromatic Substitution Reactions
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can proceed under specific conditions, typically requiring strong nucleophiles and often harsh reaction conditions or the presence of a catalyst. For this compound, nucleophilic aromatic substitution would involve the displacement of the bromide ion by a nucleophile.
One of the most significant industrial and laboratory applications of nucleophilic aromatic substitution of aryl halides is the synthesis of anilines via amination. Although direct displacement of the bromide with ammonia (B1221849) is challenging, palladium-catalyzed amination reactions provide an efficient alternative. For instance, the reaction of similar aryl bromides with amines in the presence of a palladium catalyst and a strong base is a well-established method for forming arylamines. escholarship.orgresearchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reaction
| Reactant | Nucleophile | Conditions | Product |
|---|
This table presents a representative reaction based on established methodologies for similar aryl bromides. escholarship.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org this compound is expected to readily participate in Suzuki coupling reactions with various arylboronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. The reaction is generally tolerant of a wide range of functional groups.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. u-szeged.hunih.govresearchgate.net The reaction of this compound with an alkene like styrene, in the presence of a palladium catalyst and a base, would be expected to yield a substituted stilbene (B7821643) derivative.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.netresearchgate.net This reaction, typically catalyzed by both palladium and copper complexes, would allow for the introduction of an alkynyl group at the 3-position of the 1-(1-methylcyclopropyl)benzene core.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |
This table outlines the expected outcomes based on general principles of palladium-catalyzed cross-coupling reactions.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The bromine atom of this compound can be exchanged with a metal to form highly reactive organometallic reagents.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (3-(1-methylcyclopropyl)phenyl)magnesium bromide. mnstate.eduwikipedia.orglibretexts.orglibretexts.org This organomagnesium compound is a powerful nucleophile and can be used in a wide array of subsequent reactions, such as additions to carbonyl compounds.
Organolithium Reagents: Alternatively, treatment with a strong organolithium reagent, such as n-butyllithium, can lead to a lithium-halogen exchange, forming (3-(1-methylcyclopropyl)phenyl)lithium. wikipedia.orgnumberanalytics.com This organolithium species is an even more potent nucleophile and base than the corresponding Grignard reagent.
Table 3: Formation of Organometallic Reagents
| Reagent Type | Metal | Typical Conditions | Product |
|---|---|---|---|
| Grignard | Magnesium (Mg) | Diethyl ether or THF | (3-(1-Methylcyclopropyl)phenyl)magnesium bromide |
This table summarizes the standard methods for the preparation of these organometallic reagents from aryl bromides.
Reactions Involving the Cyclopropyl (B3062369) Moiety
The 1-methylcyclopropyl group, while generally stable, can undergo ring-opening reactions under specific, typically acidic, conditions due to the inherent strain in the three-membered ring.
Ring-Opening Reactions of the 1-Methylcyclopropyl Group
The presence of the phenyl group attached to the cyclopropane (B1198618) ring can stabilize a positive charge on the adjacent carbon, facilitating ring-opening under protic or Lewis acidic conditions.
In the presence of a strong acid, the cyclopropane ring of this compound can be protonated. This protonation can lead to the formation of a carbocationic intermediate. The stability of this carbocation is a key factor in determining the reaction pathway. The tertiary carbocation that would be formed by cleavage of the bond between the two methyl-substituted carbons is particularly stabilized by the adjacent phenyl ring.
This carbocation can then be attacked by a nucleophile, such as water or an alcohol from the solvent, leading to a ring-opened product. For instance, in the presence of aqueous acid, the likely product would be an alcohol. The regioselectivity of the nucleophilic attack would be governed by the stability of the resulting carbocation.
Table 4: Postulated Products of Acid-Catalyzed Ring Opening
| Reagent | Nucleophile | Postulated Intermediate | Potential Product |
|---|
This table illustrates a plausible outcome of the acid-catalyzed ring-opening based on mechanistic principles.
Radical-Mediated Ring Opening Processes
The high ring strain inherent in the cyclopropane ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions under radical conditions. psu.edu In the case of aryl-substituted cyclopropanes, the formation of a radical adjacent to the ring can trigger a rapid homolytic cleavage of a distal C-C bond. This process is thermodynamically favorable as it relieves ring strain and forms a more stable, resonance-delocalized homoallylic radical.
For this compound, a radical initiated at the benzylic position or by addition to the ring can lead to the formation of a cyclopropylcarbinyl radical. This intermediate is known to undergo an extremely rapid ring-opening, often referred to as a "radical clock" reaction, with rate constants that can exceed 10⁸ s⁻¹. psu.edu The regioselectivity of the ring opening is influenced by the stability of the resulting radical. Cleavage of the internal C-C bond of the cyclopropane ring is favored as it leads to the formation of a more substituted and, therefore, more stable secondary radical.
Factors influencing these processes include the stability of the initial and the rearranged radicals. psu.edu The presence of the methyl group on the cyclopropane ring in this compound would further stabilize the resulting opened-ring radical intermediate.
Table 1: General Conditions for Radical-Mediated Ring Opening of Aryl Cyclopropanes
| Initiator/Mediator | Reagents | Typical Products |
| Fluoroalkyl Radicals | RF-X (X = Br, I) | Fluorinated homoallylic halides |
| Silver-Catalyzed | AgNO₃, K₂S₂O₈ | Distally functionalized ketones |
| Visible-Light Photocatalysis | Photoredox catalyst, Radical precursor | Alkylated/functionalized ring-opened products |
This table presents generalized findings for aryl cyclopropanes, as specific data for this compound is not extensively documented. beilstein-journals.org
Functionalization of the Cyclopropyl Ring (e.g., Oxidation, Halogenation)
The cyclopropyl ring in aryl cyclopropanes can be directly functionalized, often through oxidative ring-opening pathways. These reactions provide access to 1,3-difunctionalized products that are valuable synthetic intermediates. nih.gov
Catalytic methods using hypervalent iodine reagents have been developed for the 1,3-difluorination, fluoroacetoxylation, and dihydroxylation of aryl cyclopropanes. These transformations are believed to proceed via the formation of a radical cation intermediate upon oxidation of the electron-rich aryl cyclopropane. Nucleophilic attack then leads to ring opening and subsequent functionalization. nih.gov
For this compound, the reaction would be initiated by oxidation, likely at the cyclopropyl-substituted benzene ring. The subsequent ring-opening would be followed by the introduction of nucleophiles at the 1- and 3-positions relative to the original cyclopropane attachment point. The regioselectivity of this second nucleophilic attack would be influenced by the electronic and steric properties of the ring-opened intermediate.
Table 2: Examples of Oxidative Functionalization of Aryl Cyclopropanes
| Reaction | Catalyst/Reagents | Product Type |
| 1,3-Difluorination | Aryl Iodide, mCPBA, HF-Pyridine | 1,3-Difluoroalkylarene |
| 1,3-Fluoroacetoxylation | Aryl Iodide, mCPBA, HF-Pyridine, Acetic Acid | 1-Fluoro-3-acetoxyalkylarene |
| 1,3-Dihydroxylation | Aryl Iodide, mCPBA, Trifluoroacetic Acid | 1,3-Dihydroxyalkylarene |
This table summarizes general findings for the functionalization of aryl cyclopropanes. nih.gov
Electrophilic Aromatic Substitution on the Benzene Ring of this compound
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. fiveable.me The outcome of these reactions is governed by the directing effects and activating/deactivating nature of the existing substituents: the bromo group and the 1-methylcyclopropyl group.
1-Methylcyclopropyl Group: The cyclopropyl group is generally considered an activating group and an ortho, para-director. Its strained sigma bonds have significant p-character, allowing them to donate electron density to the aromatic ring and stabilize the cationic intermediate (arenium ion) formed during electrophilic attack. msu.edu
In this compound, the two substituents have competing directing effects. The bromo group at C1 directs to C2, C4, and C6. The 1-methylcyclopropyl group at C3 directs to C2, C4, and C6. The directing effects are therefore cooperative, strongly favoring substitution at the C2, C4, and C6 positions. The final distribution of isomers will be influenced by steric hindrance, with the bulky 1-methylcyclopropyl group potentially disfavoring substitution at the adjacent C2 position compared to the C4 and C6 positions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position of Attack | Directing Influence (Bromo at C1) | Directing Influence (1-Methylcyclopropyl at C3) | Overall Effect |
| C2 | Ortho (Favorable) | Ortho (Favorable) | Strongly Favored (Potential Steric Hindrance) |
| C4 | Para (Favorable) | Ortho (Favorable) | Strongly Favored |
| C5 | Meta (Unfavorable) | Meta (Unfavorable) | Disfavored |
| C6 | Ortho (Favorable) | Para (Favorable) | Strongly Favored |
Mechanistic Investigations of Key Transformations of this compound
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Mechanistic studies for transformations of aryl cyclopropanes often focus on identifying key intermediates. In electrophilic ring-opening reactions, for example, the reaction is proposed to proceed in a stepwise manner. The interaction of a Lewis acid or electrophile with the aryl cyclopropane can generate a zwitterionic or carbocationic intermediate. nih.gov This intermediate, typically a benzylic cation stabilized by the cyclopropyl group, is then attacked by a nucleophile, leading to the ring-opened product. nih.gov
In radical reactions, the key intermediate is the cyclopropylcarbinyl radical, which exists in equilibrium with the ring-opened homoallylic radical. The rapid nature of this ring-opening is a central feature of the reaction pathway. psu.edu For gold-catalyzed rearrangements, evidence points towards the formation of Au(I)-coordinated allene (B1206475) species and cyclic carbocationic intermediates, which can be reversible and lead to stereochemical scrambling. nih.gov
Regioselectivity: In electrophilic aromatic substitution, the regioselectivity is determined by the combined directing effects of the bromo and 1-methylcyclopropyl groups, as detailed in section 3.3. The outcome is a strong preference for substitution at the 2, 4, and 6 positions. libretexts.org In ring-opening reactions, regioselectivity refers to which C-C bond of the cyclopropane breaks and where the incoming functional groups are installed. For oxidative 1,3-functionalizations, the reaction typically installs the new groups at the benzylic carbon and the terminal carbon of the resulting three-carbon chain. nih.gov
Stereoselectivity: For reactions involving the creation of new chiral centers, stereoselectivity becomes important. While specific studies on this compound are limited, research on related systems using stereochemically defined cyclopropanes has been instrumental. For instance, in Au(I)-catalyzed rearrangements, the use of chiral, non-racemic starting materials has shown that intermediates can undergo processes that scramble the initial stereochemistry, implying the formation of transient, achiral or rapidly racemizing intermediates like carbocations. nih.gov The stereochemical outcome of such reactions can provide deep insight into whether the mechanism is concerted or stepwise and the lifetime of any intermediates involved.
Kinetic and Thermodynamic Analyses of Reactions
Following a comprehensive search of available scientific literature, no specific experimental or theoretical studies detailing the kinetic and thermodynamic analyses of reactions involving this compound were identified. Consequently, data regarding reaction rates, activation energies, equilibrium constants, and other related thermodynamic parameters for this specific compound are not available in the public domain.
While general principles of chemical kinetics and thermodynamics govern the reactivity of aryl halides and cyclopropyl-substituted aromatic compounds, the absence of dedicated research on this compound precludes a detailed, data-driven discussion in this section. Further empirical investigation is required to elucidate the kinetic and thermodynamic profiles of its chemical transformations.
Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 1 Methylcyclopropyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 1-Bromo-3-(1-methylcyclopropyl)benzene is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the cyclopropyl (B3062369) methylene (B1212753) protons.
Aromatic Region: The benzene (B151609) ring is substituted at positions 1 and 3. This substitution pattern would give rise to a complex multiplet system for the four aromatic protons. We would anticipate signals in the range of δ 7.0-7.5 ppm. The proton at C2 (between the two substituents) would likely appear as a singlet or a narrow triplet. The proton at C4 would be a triplet, the proton at C5 would be a doublet of doublets, and the proton at C6 would be a doublet.
Methyl Group: The methyl group attached to the cyclopropyl ring is expected to produce a singlet in the upfield region of the spectrum, likely around δ 1.0-1.5 ppm.
Cyclopropyl Protons: The four methylene protons of the cyclopropyl ring are diastereotopic and would be expected to appear as two distinct multiplets, likely in the range of δ 0.5-1.0 ppm. These protons would exhibit geminal and cis/trans coupling to each other.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 7.5 | Multiplet |
| Methyl CH₃ | 1.0 - 1.5 | Singlet |
| Cyclopropyl CH₂ | 0.5 - 1.0 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C1) would be significantly deshielded, appearing around δ 120-125 ppm. The carbon attached to the cyclopropyl group (C3) would also be deshielded. The remaining four aromatic carbons would appear in the typical aromatic region of δ 125-135 ppm.
Cyclopropyl Carbons: The quaternary carbon of the cyclopropyl ring attached to the methyl group and the benzene ring would appear at a distinct chemical shift. The two methylene carbons of the cyclopropyl ring would also have a characteristic signal in the upfield region.
Methyl Carbon: The methyl carbon would give a signal in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-Br | 120 - 125 |
| C-Aromatic | 125 - 135 |
| C-quaternary (cyclopropyl) | 20 - 30 |
| C-methylene (cyclopropyl) | 10 - 20 |
| C-methyl | 15 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic ring and the cyclopropyl group.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which would be crucial for connecting the different fragments of the molecule, for instance, correlating the cyclopropyl protons to the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands would be expected:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching (methyl and cyclopropyl): Just below 3000 cm⁻¹
Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹
C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.10 g/mol ). Due to the presence of bromine, there would be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). Predicted m/z values for the molecular ion adducts are available. researchgate.net
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the cyclopropyl ring or the methyl group. The benzylic position could also be a site of fragmentation.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts researchgate.net
| Adduct | m/z |
| [M+H]⁺ | 211.01169 |
| [M+Na]⁺ | 232.99363 |
| [M-H]⁻ | 208.99713 |
| [M+NH₄]⁺ | 228.03823 |
| [M+K]⁺ | 248.96757 |
Advanced Spectroscopic and Analytical Techniques (e.g., Raman, UV-Vis, X-ray Crystallography)
While no specific experimental data has been found for these techniques for this compound, their potential applications can be discussed.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for the symmetric vibrations of the benzene ring and the C-Br bond.
UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the π-π* transitions of the benzene ring. The presence of the bromo and cyclopropyl substituents would cause a slight shift in the absorption maxima compared to unsubstituted benzene.
Computational Chemistry and Theoretical Studies of 1 Bromo 3 1 Methylcyclopropyl Benzene
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-Bromo-3-(1-methylcyclopropyl)benzene. These computational methods provide insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which in turn dictate the molecule's reactivity and physical properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry of molecules, corresponding to the lowest energy conformation. For substituted benzenes, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. scispace.com
In a typical DFT study of this compound, the initial step would be to build a starting molecular structure. This structure would then be subjected to a geometry optimization calculation using a functional, such as B3LYP, and a basis set, for instance, 6-31G(d,p). The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The output of this calculation would be the optimized molecular geometry, total energy, and various electronic properties.
The electronic structure can be further analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For aromatic compounds, these orbitals can also indicate the most likely sites for electrophilic or nucleophilic attack.
Below is an illustrative table of the kind of data a DFT calculation could provide for this compound.
| Parameter | Illustrative Calculated Value |
| Total Energy (Hartree) | -2578.12345 |
| HOMO Energy (eV) | -6.543 |
| LUMO Energy (eV) | -0.123 |
| HOMO-LUMO Gap (eV) | 6.420 |
| Dipole Moment (Debye) | 1.87 |
Ab Initio Methods
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost compared to DFT.
For a molecule like this compound, ab initio calculations would be employed to obtain a highly accurate molecular geometry and electronic properties, which can then be used as a benchmark for DFT results. For instance, a geometry optimization could be performed at the MP2 level of theory with a suitable basis set to obtain very reliable bond lengths and angles.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the most favorable route.
Transition State Calculations
A transition state is a high-energy, unstable configuration of atoms that exists for a very short time as reactants are converted into products. Locating the transition state structure is a crucial step in understanding a reaction mechanism. Computational methods can be used to find these structures and calculate their energies.
For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, transition state calculations would be performed to identify the structure of the intermediate complex. This involves specialized algorithms that search for a saddle point on the potential energy surface. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Determination
Once the energies of the reactants, products, and transition states are known, an energy profile for the reaction can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction.
An illustrative energy profile for a hypothetical two-step reaction is shown in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 | +10.8 |
| Products | -12.3 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can also be used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. nih.gov This is typically done using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts can then be compared to experimental data to confirm the structure of the molecule. It is important to note that the accuracy of the predicted shifts can depend on the choice of functional, basis set, and the inclusion of solvent effects. nih.gov
An illustrative table of predicted spectroscopic data is presented below.
| Parameter | Illustrative Predicted Value |
| ¹H NMR Chemical Shift (ppm, selected proton) | 7.25 |
| ¹³C NMR Chemical Shift (ppm, selected carbon) | 128.4 |
| Vibrational Frequency (cm⁻¹, C-Br stretch) | 550 |
Conformational Analysis of the Cyclopropyl (B3062369) Substituent and its Interaction with the Aromatic Ring
The conformational landscape of this compound is primarily defined by the rotation of the 1-methylcyclopropyl group relative to the plane of the brominated benzene (B151609) ring. Theoretical studies on the parent molecule, cyclopropylbenzene (B146485), have established that two principal conformations exist: the "bisected" and the "perpendicular." In the bisected conformation, the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, with one of the cyclopropyl C-C bonds eclipsing the C-C bond connecting the substituent to the ring. Conversely, in the perpendicular conformation, the plane of the cyclopropyl ring is parallel to that of the benzene ring.
Computational models, including ab initio and Density Functional Theory (DFT) calculations, consistently show that the bisected form is the more stable conformation for cyclopropylbenzene. This preference is attributed to favorable electronic interactions between the Walsh orbitals of the cyclopropyl group and the π-system of the aromatic ring. The bent C-C bonds of the cyclopropyl ring possess significant p-character, allowing them to act as effective π-electron donors, thereby stabilizing the molecule through conjugation, particularly in the bisected arrangement. A spectroscopic study focusing on cyclopropylbenzene (CPB) and its analogues confirmed that the bisected form is energetically favored. latrobe.edu.au
For this compound, the same conformational preferences are expected to hold, although the presence of the methyl group on the cyclopropyl ring and the bromine atom on the benzene ring introduces additional steric and electronic factors. The methyl group, being a bulky substituent, could potentially influence the rotational barrier between the bisected and perpendicular conformers. However, it is not expected to alter the fundamental preference for the bisected geometry.
The electronic interaction between the 1-methylcyclopropyl substituent and the aromatic ring is of significant interest. The cyclopropyl group is known to be a good π-electron donor. nih.gov This donation occurs from the high-lying Walsh orbitals of the three-membered ring into the π* orbitals of the benzene ring. This interaction is maximized in the bisected conformation. The additional methyl group on the cyclopropyl ring is an electron-donating group itself, which can further enhance the electron-donating capacity of the entire substituent through inductive effects. This increased electron donation enriches the electron density of the aromatic ring, a factor that has profound implications for the molecule's reactivity.
Below is a hypothetical representation of the relative energies of the key conformations of this compound, based on data for analogous compounds.
| Conformation | Dihedral Angle (Ring-C-C-C) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Bisected | ~90° | 0.00 | Maximal Walsh orbital-π system overlap |
| Perpendicular | ~0° | ~2.0 - 3.0 | Minimal Walsh orbital-π system overlap; potential steric hindrance |
Note: The data in this table is illustrative and based on computational studies of similar cyclopropylarene systems. The exact energy values for this compound would require specific DFT or ab initio calculations.
Theoretical Insights into Reactivity and Selectivity Trends
The reactivity of this compound, particularly in electrophilic aromatic substitution reactions, is governed by the electronic effects of its two substituents: the bromine atom and the 1-methylcyclopropyl group. Computational studies, including the analysis of molecular electrostatic potentials and frontier molecular orbitals, can provide valuable insights into the expected reactivity and regioselectivity.
The 1-methylcyclopropyl group, as established, is an electron-donating group. This donation of electron density into the benzene ring increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. This activating effect is most pronounced at the ortho and para positions relative to the substituent, due to the nature of π-electron delocalization.
In this compound, these two effects are in competition. The 1-methylcyclopropyl group is positioned at C1 (for the purpose of this analysis), and the bromine at C3. The activating and ortho-, para-directing 1-methylcyclopropyl group will direct incoming electrophiles to positions C2, C4, and C6. The deactivating but ortho-, para-directing bromine atom at C3 will direct to positions C2, C4, and C6.
The regioselectivity can be predicted by considering the combined directing effects. Both substituents direct to positions C2, C4, and C6.
Position C2: Ortho to the 1-methylcyclopropyl group and ortho to the bromine.
Position C4: Para to the 1-methylcyclopropyl group and ortho to the bromine.
Position C6: Ortho to the 1-methylcyclopropyl group and meta to the bromine.
Computational models, such as the calculation of Fukui functions or mapping of the molecular electrostatic potential, would be instrumental in quantifying the nucleophilicity of each carbon atom in the ring. It is generally predicted that the positions most activated by the stronger activating group (1-methylcyclopropyl) and not significantly hindered sterically will be the primary sites of electrophilic attack. Therefore, positions C4 and C6 are the most likely candidates for substitution. Position C2 is sterically hindered by the proximity of both substituents. Between C4 and C6, the para position (C4) is often favored due to reduced steric hindrance.
The following table summarizes the predicted reactivity at each available position on the aromatic ring based on the combined electronic effects of the substituents.
| Position | Relation to 1-Methylcyclopropyl | Relation to Bromo | Predicted Reactivity | Rationale |
|---|---|---|---|---|
| C2 | Ortho | Ortho | Low | Sterically hindered by both substituents. |
| C4 | Para | Ortho | High | Strongly activated by both substituents; sterically accessible. |
| C5 | Meta | Para | Low | Meta to the activating group. |
| C6 | Ortho | Meta | Moderate to High | Activated by the 1-methylcyclopropyl group, but meta to the bromo group. Less sterically hindered than C2. |
Applications of 1 Bromo 3 1 Methylcyclopropyl Benzene in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
The presence of a bromine atom on the benzene (B151609) ring and a strained cyclopropyl (B3062369) group makes 1-Bromo-3-(1-methylcyclopropyl)benzene a valuable intermediate in organic synthesis. These features allow for selective modifications at different parts of the molecule, enabling the construction of intricate molecular architectures.
Precursor for Diverse Organic Scaffolds
The aryl bromide functionality of this compound is a key handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the methylcyclopropylbenzene core, leading to the synthesis of biaryl compounds and other complex structures.
Buchwald-Hartwig Amination: The bromine atom can be substituted with various amines (primary, secondary, or anilines) using this palladium-catalyzed reaction. This provides a direct route to a diverse array of substituted anilines containing the 3-(1-methylcyclopropyl)phenyl moiety, which are valuable in medicinal chemistry.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting aryl alkynes are versatile intermediates that can be further transformed into a variety of other functional groups or used in the synthesis of conjugated systems.
The following table illustrates the potential transformations of this compound through these key cross-coupling reactions:
| Reaction Type | Reactant | Potential Product Structure | Significance |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | 3-(1-methylcyclopropyl)-[1,1'-biphenyl] derivatives | Synthesis of biaryl compounds for pharmaceuticals and materials. |
| Buchwald-Hartwig Amination | R¹R²NH | N-substituted-3-(1-methylcyclopropyl)anilines | Access to diverse amine-containing scaffolds for drug discovery. |
| Sonogashira Coupling | R-C≡CH | 1-(3-alkynylphenyl)-1-methylcyclopropanes | Formation of versatile alkyne intermediates for further functionalization. |
Integration into Natural Product Synthesis Efforts
While direct integration of this compound into the total synthesis of a specific natural product is not extensively documented in readily available literature, its structural motifs are relevant. The cyclopropane (B1198618) ring is a feature in numerous biologically active natural products. The ability to introduce the 3-(1-methylcyclopropyl)phenyl group into a larger molecule makes this compound a potentially valuable building block for the synthesis of complex natural product analogues. The strained three-membered ring can impart unique conformational constraints and metabolic stability to a molecule, which are desirable properties in drug design.
Potential in the Development of Advanced Materials
The unique combination of an aromatic ring and a cyclopropyl group in this compound suggests its potential utility in the field of materials science, particularly in the synthesis of novel polymers and functional materials.
Precursors for Polymer Synthesis
Aryl bromides are common starting materials for the synthesis of conjugated polymers through various polymerization techniques. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization, could potentially be used to create polymers incorporating the 3-(1-methylcyclopropyl)phenylene unit. The resulting polymers, such as poly(3-(1-methylcyclopropyl)phenylene), could exhibit interesting thermal and photophysical properties due to the presence of the bulky and strained cyclopropyl group, which would influence the polymer's morphology and electronic characteristics.
Monomers for Functional Materials
The reactivity of the aryl bromide group allows for the synthesis of various functional monomers. For example, conversion of the bromo group to other functionalities like vinyl, ethynyl, or boronic ester groups would yield monomers suitable for different types of polymerization, including addition polymerization or ring-opening metathesis polymerization (ROMP). The resulting materials could have applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of advanced composites.
Catalysis and Ligand Design Studies
The structural features of this compound also suggest its potential application in the design of ligands for catalysis. The 3-(1-methylcyclopropyl)phenyl group can be incorporated into ligand scaffolds to modulate the steric and electronic properties of a metal catalyst.
The cyclopropyl group, being a small and rigid carbocycle, can introduce specific steric hindrance around a metal center. This can influence the selectivity of a catalytic reaction, for example, by creating a chiral environment in asymmetric catalysis. While specific ligands derived from this compound are not widely reported, the principle of using sterically demanding groups to control catalytic activity is well-established. The synthesis of phosphine (B1218219), N-heterocyclic carbene (NHC), or other types of ligands incorporating the 3-(1-methylcyclopropyl)phenyl moiety is a plausible area of research for developing novel and efficient catalysts.
Exploration in Agrochemical Research
The exploration of this compound and its derivatives in agrochemical research is an area of growing interest. Halogenated aromatic compounds are a cornerstone in the development of pesticides and herbicides. The introduction of fluorine and bromine into active ingredients has been a successful strategy in modern crop protection. adpharmachem.comresearchgate.net The specific structural features of this compound make it a promising scaffold for the synthesis of new agrochemicals.
The bromo substituent on the benzene ring serves as a versatile handle for synthetic modifications, allowing for the introduction of various functional groups through well-established chemical reactions. This versatility is crucial in the design and synthesis of new active ingredients for crop protection. For instance, the bromine atom can be readily displaced or used in coupling reactions to build more complex molecular architectures that may exhibit desired biological activities.
The methylcyclopropyl moiety is also significant. The cyclopropyl group, in general, is known to impart unique properties to molecules, including increased metabolic stability and conformational rigidity, which can enhance binding to target enzymes or receptors in pests. The addition of a methyl group to the cyclopropane ring can further fine-tune these properties.
Research into related compounds provides insights into the potential applications of this compound. For example, derivatives of similar brominated and fluorinated benzene compounds are utilized in the synthesis of fungicides and other pesticides. adpharmachem.comgoogle.com The development of novel insecticides often involves the use of intermediates that can be functionalized to create compounds with high efficacy against specific pests. researchgate.net
Table 1: Potential Agrochemical Applications of this compound Derivatives
| Application Area | Rationale | Potential Compound Class |
|---|---|---|
| Fungicides | The bromo-benzene core is a common feature in fungicidal compounds. google.com | Substituted triazoles or strobilurins |
| Herbicides | Arylcyclopropyl structures can be found in some herbicidal molecules. | Protoporphyrinogen oxidase (PPO) inhibitors |
| Insecticides | The ability to introduce diverse functional groups allows for the targeting of specific insect receptors. researchgate.net | Neonicotinoid or diamide (B1670390) analogs |
Future Research Directions for this compound Derivatives
The future research directions for derivatives of this compound are multifaceted, spanning both agrochemical and materials science domains. The unique combination of a reactive bromine atom and a structurally significant methylcyclopropyl group opens up numerous avenues for exploration.
In the realm of agrochemicals, future work will likely focus on the synthesis of a library of derivatives to screen for a wide range of biological activities. This could involve modifying the substitution pattern on the benzene ring or altering the cyclopropyl group. The goal would be to identify lead compounds with high potency and selectivity for specific agricultural pests, while also considering their environmental impact and safety profiles. The functionalization of organic molecules with fluorine has been a rapidly growing field due to its applications in medicine and agriculture, suggesting that the synthesis of fluorinated derivatives of this compound could be a particularly fruitful area of research. beilstein-journals.org
Future research could explore the incorporation of this compound derivatives into polymer backbones to create materials with novel thermal, optical, or electronic properties. The cyclopropyl group, with its inherent ring strain, could also be exploited in ring-opening polymerization reactions to generate new types of polymers. beilstein-journals.org
Table 2: Future Research Opportunities for this compound Derivatives
| Research Area | Specific Focus | Potential Outcome |
|---|---|---|
| Agrochemicals | Synthesis of fluorinated and other halogenated analogs. | Discovery of new, more effective pesticides with improved safety profiles. |
| Agrochemicals | Structure-activity relationship (SAR) studies. | A deeper understanding of how molecular structure influences biological activity. |
| Materials Science | Incorporation into polymer chains. | Development of novel polymers with enhanced thermal stability or unique optical properties. |
| Materials Science | Use in the synthesis of liquid crystals. | Creation of new materials for display technologies. |
| Synthetic Chemistry | Development of novel catalytic cross-coupling reactions. | More efficient and sustainable methods for the synthesis of complex organic molecules. |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-Bromo-3-(1-methylcyclopropyl)benzene, and how can reaction yields be optimized?
- Methodology : A reported synthesis involves treating cyclopropane precursors with brominating agents under acidic conditions. For example, 1-bromo-3-(2,2-dibromo-1-methylcyclopropyl)benzene was synthesized in 78% yield using N,N’-dibromo-5,5-dimethylhydantoin, with reaction monitoring via TLC and purification by column chromatography . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity to enhance cyclopropane ring stability during bromination.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.20–7.50 ppm) and cyclopropane methyl groups (δ 1.72 ppm, singlet) .
- IR Spectroscopy : Peaks at ~2927 cm⁻¹ (C-H stretching in cyclopropane) and ~1594 cm⁻¹ (C=C aromatic) confirm functional groups .
- HRMS : Exact mass analysis (e.g., m/z 365.8257 for C10H9Br3) validates molecular composition .
Q. What safety protocols are recommended for handling and storage?
- Methodology : Store at 0–6°C to prevent decomposition . Use inert atmospheres (N2/Ar) during reactions to avoid oxidation. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to brominated compound toxicity .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be applied to this compound for complex molecule synthesis?
- Methodology : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. For example, coupling with arylboronic acids under Pd(PPh3)4 catalysis in THF/H2O at 80°C yields biaryl derivatives. Note that electron-withdrawing substituents on the boronic acid may require adjusted base (e.g., K2CO3 vs. Cs2CO3) .
Q. What strategies address contradictions in reported physical properties (e.g., boiling point, density)?
- Methodology : Discrepancies often arise from purity levels or measurement conditions. Use GC-MS/HPLC (≥95% purity) to verify batch consistency. For example, density variations (e.g., 1.36–1.42 g/cm³) can be resolved via controlled temperature measurements and differential scanning calorimetry (DSC) .
Q. How does the methylcyclopropyl group influence regioselectivity in electrophilic substitution reactions?
- Methodology : The cyclopropane ring induces steric and electronic effects. Computational modeling (DFT) predicts preferential para-substitution due to ring strain destabilizing meta positions. Experimental validation via nitration (HNO3/H2SO4) shows >80% para-nitro product .
Q. What challenges arise in purifying this compound, and how can they be mitigated?
- Methodology : Co-elution with brominated byproducts is common. Use preparative HPLC with a C18 column (MeCN/H2O gradient) or fractional crystallization in hexane/EtOAC (4:1) to isolate the target compound. Purity >98% is achievable with iterative recrystallization .
Q. How can enantioselective hydroacylation reactions be designed using this compound as a substrate?
- Methodology : Rhodium-catalyzed hydroacylation with α,β-unsaturated ketones requires chiral ligands (e.g., BINAP). Optimize enantiomeric excess (ee) by tuning solvent (toluene > DCM) and catalyst loading (5–10 mol%). Monitor ee via chiral HPLC (Chiralpak IA column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
